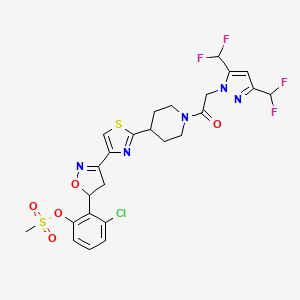
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13ClN4O2 It is known for its unique structure, which includes a nitro group attached to a pyridine ring and a piperazine moiety
準備方法
The synthesis of 1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the nitration of 2-chloropyridine to form 3-nitro-2-chloropyridine. This intermediate is then reacted with piperazine to yield 1-(3-Nitro-pyridin-2-yl)-piperazine. The final step involves the carboxylation of the piperazine ring to form the carboxylic acid derivative, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. These methods may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol or methanol. Major products formed from these reactions include amino derivatives and substituted piperazine compounds .
科学的研究の応用
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用機序
The mechanism of action of 1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
類似化合物との比較
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-(3-Nitro-pyridin-2-yl)-piperazine: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
5-(piperazin-1-yl)pyridin-2-aMine: Contains a piperazine ring attached to a pyridine ring but lacks the nitro and carboxylic acid groups, leading to different chemical and biological properties.
特性
分子式 |
C10H13ClN4O4 |
|---|---|
分子量 |
288.69 g/mol |
IUPAC名 |
1-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H12N4O4.ClH/c15-10(16)8-6-11-4-5-13(8)9-7(14(17)18)2-1-3-12-9;/h1-3,8,11H,4-6H2,(H,15,16);1H |
InChIキー |
XNLCAYZUVHRQFX-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(CN1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


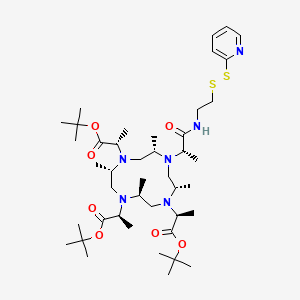
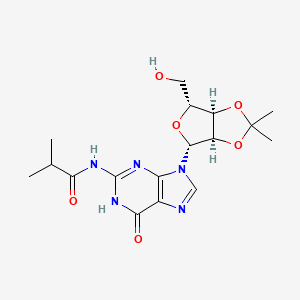
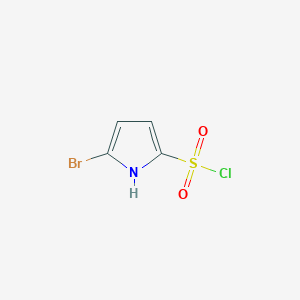
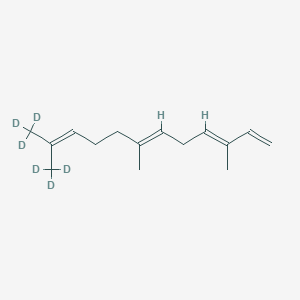
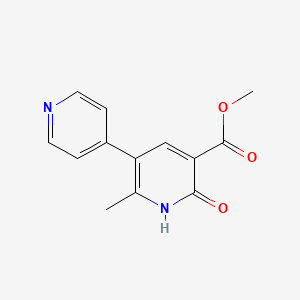
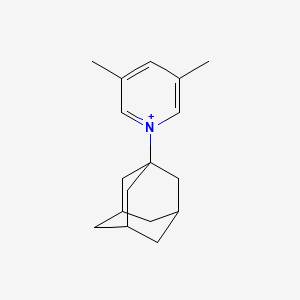
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)


![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)

![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
